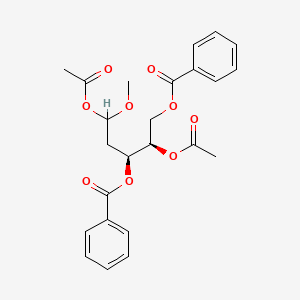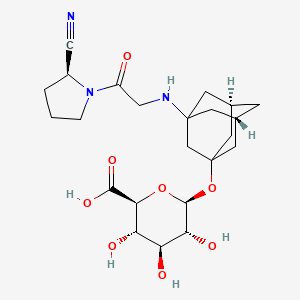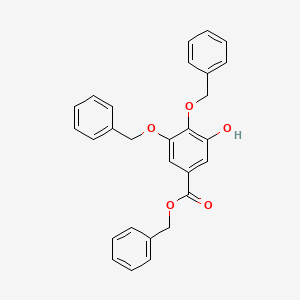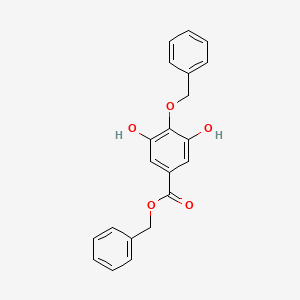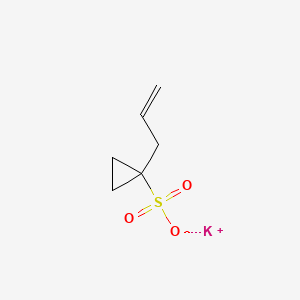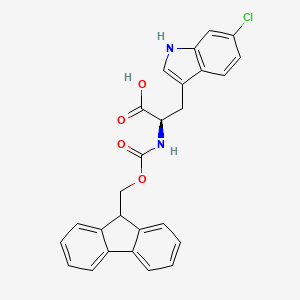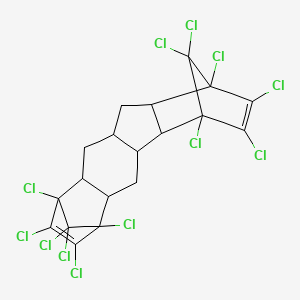
Fireshield C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fireshield C2 is a flame retardant commonly applied to plastics . It is used in Fireshield’s intumescent coatings, which are designed to provide fire resistance to structural steel members . These coatings have been tested and approved for use with various attachments, including timber framing, plasterboard, and steel framing .
Molecular Structure Analysis
This compound has the molecular formula C19H12Cl12 and a molecular weight of 665.73 . It contains a total of 48 bonds, including 36 non-H bonds, 2 multiple bonds, 2 double bonds, and various ring structures .Scientific Research Applications
Command and Control Systems in Emergency Management
Command and Control (C2) systems are pivotal in emergency management, including wildfire management and response. These systems facilitate efficient coordination and communication among responders, enabling effective decision-making and resource allocation during crises.
Ergonomics in C2 Environments : Research emphasizes the importance of ergonomics in designing C2 environments, ensuring that these systems support human operators in emergency services effectively. The focus is on improving team performance, novel interaction technologies, and methodologies in various emergency response domains (Stanton & Baber, 2006).
Wildfire Management and Social Science : Studies on wildfire management highlight the evolution of fire research, including the social dynamics of fire-prone areas and the community's role in fire management. This research supports the development of more holistic C2 strategies that consider both physical and social aspects of fire management (McCaffrey et al., 2013).
GIS in Firefighting Command and Control : The integration of Geographic Information Systems (GIS) with C2 tools has been shown to significantly enhance firefighting efforts, enabling teams to save more areas from fire damage. GIS provides real-time data on unit positions and fire outbreaks, facilitating better strategy formulation and communication (Johansson et al., 2010).
Fire Detection Technologies
Advancements in fire detection technologies, such as semiconductor gas sensors and UAV-based computer vision systems, represent key areas of scientific research with practical applications in enhancing safety and response in hazardous environments like coal mines and wildlands.
Semiconductor Gas Sensors for Coal Mine Fire Detection : Research developed systems based on semiconductor gas sensors to identify smoldering fires in coal mines by detecting gases like CO and C2H4. These systems aim to improve fire detection accuracy and reduce false alarms (Reimann & Schütze, 2012).
UAV-Based Fire Detection : Studies on the use of UAVs equipped with computer vision for fire detection highlight the adoption of multi-copters and the effectiveness of combining RGB and thermal cameras. The trend towards using Convolutional Neural Networks (CNNs) for image analysis is growing, showcasing the potential for more effective fire detection methods (Moumgiakmas et al., 2021).
Mechanism of Action
Target of Action
Fireshield C2, also known as Fireshield Steel 1002 , is primarily designed to protect structural steel members from fire . Its primary targets are the surfaces of these steel structures, which can include open and closed sections .
Mode of Action
This compound is a waterborne, thin film intumescent coating . Intumescent coatings work by swelling upon exposure to high temperatures, such as those encountered in a fire . This swelling action forms an insulating, carbonaceous char layer that protects the underlying steel structure from the heat of the fire .
Biochemical Pathways
While this compound is not a biochemical compound and does not interact with biological pathways, its mode of action can be likened to a physical-chemical reaction. Upon exposure to heat, the coating undergoes a series of chemical reactions that result in the formation of a foam-like char. This char layer is poor in heat conduction, thus it insulates the steel structure from the high temperatures of a fire .
Pharmacokinetics
It only reacts (i.e., intumesces) when exposed to high temperatures .
Result of Action
The primary result of this compound’s action is the protection of steel structures from fire damage. By forming an insulating char layer, it prevents the steel from reaching temperatures at which it would lose its structural integrity . This can help prevent building collapse in the event of a fire, providing crucial extra time for occupants to evacuate and for firefighters to control the blaze .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. Furthermore, the coating’s performance can be affected by the specific conditions of a fire, including the temperature and duration of the fire, as well as the rate at which the temperature rises .
Safety and Hazards
Fireshield C2 is used in industrial products and should only be applied by registered applicators . During construction, it’s recommended to apply Fireshield WeatherSeal to protect the coating and mitigate the risk of moisture ingress . It’s also important to avoid letting water pool on the coated surface .
Future Directions
Fireshield continues to conduct fire test programs to provide technical justification for using various attachments and reducing the expansion zone when using their intumescent coatings . This suggests ongoing research and development efforts to improve and expand the applications of their products, including Fireshield C2.
properties
IUPAC Name |
1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGBMCDCWFDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675900 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58910-85-3 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

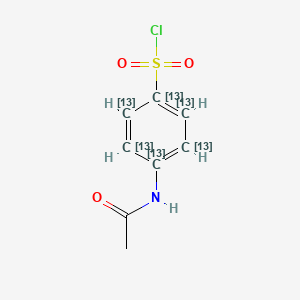


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
